molecular formula C13H12N4S B2515737 1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380168-85-2

1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2515737
CAS No.: 2380168-85-2
M. Wt: 256.33
InChI Key: JCDROTNIMNLEBD-UHFFFAOYSA-N
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Description

1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound that features a unique combination of thiazole, azetidine, and benzodiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step reactions starting from readily available precursorsThe final step involves the coupling of the benzodiazole moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and high-throughput screening of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Scientific Research Applications

1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its specific combination of thiazole, azetidine, and benzodiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-[3-(benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-2-4-12-11(3-1)15-9-17(12)10-7-16(8-10)13-14-5-6-18-13/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDROTNIMNLEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CS2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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